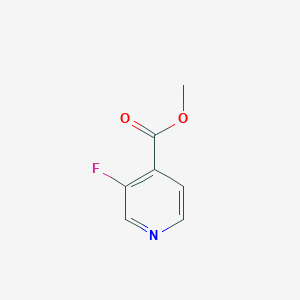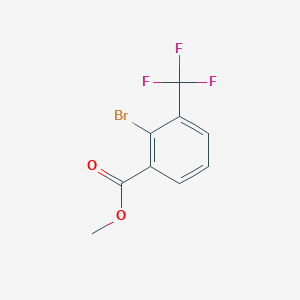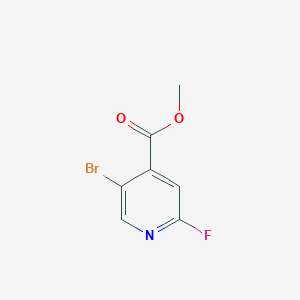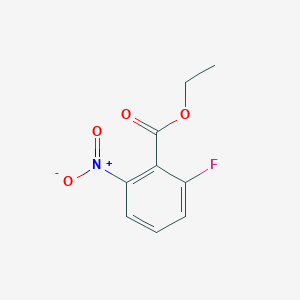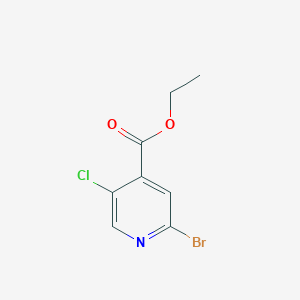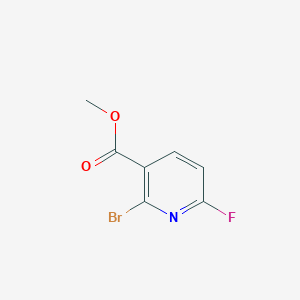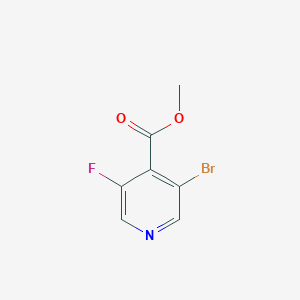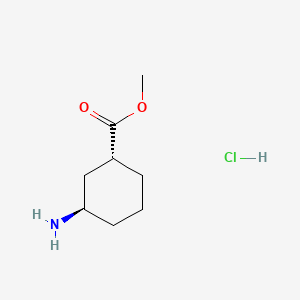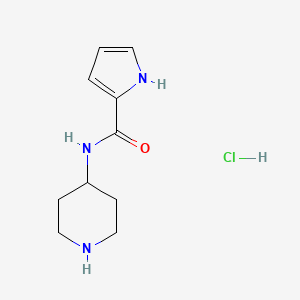
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride” is a compound that contains a piperidine ring and a pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. The nitrogen atom in the piperidine ring would likely be sp3 hybridized, while the nitrogen atom in the pyrrole ring would likely be sp2 hybridized .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyrrole rings, as well as the carbonyl group in the carboxamide group. These functional groups could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. For example, the presence of nitrogen atoms could potentially increase the compound’s polarity .
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Cancer Research
- A series of novel benzamide derivatives were designed and synthesized, guided by bioisosterism and pharmacokinetic parameters .
- Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively) .
- These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
-
Organic Chemistry
-
Chemoselective Synthesis
-
Hypoxia-Inducible Factor 1 Pathways
- Hypoxia-inducible factor 1 (HIF-1) is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
- HIF-1α, a subunit of HIF-1, performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia .
- Some scholars believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
-
Fluorinated Piperidine Derivatives
-
Chemoselective Synthesis
-
Hypoxia-Inducible Factor 1 Pathways
- Hypoxia-inducible factor 1 (HIF-1) is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
- HIF-1α, a subunit of HIF-1, performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia .
- Some scholars believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
-
Fluorinated Piperidine Derivatives
Orientations Futures
The study of compounds containing piperidine and pyrrole rings is an active area of research, and there could be many potential future directions for the study of this specific compound. These could include further investigation of its synthesis, its physical and chemical properties, and its potential biological activities .
Propriétés
IUPAC Name |
N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



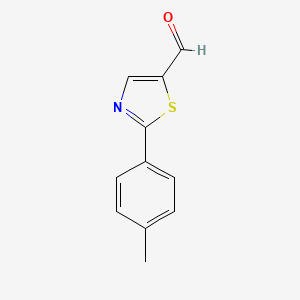
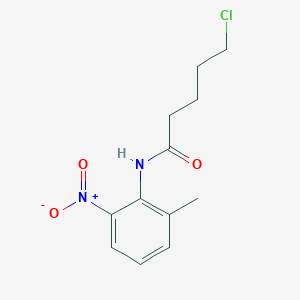
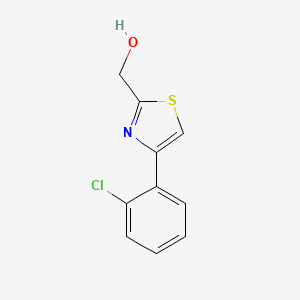
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)
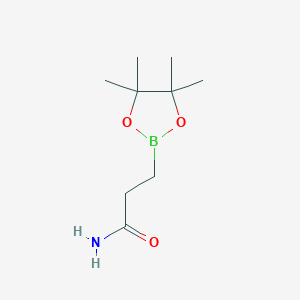
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)
